molecular formula C21H25N3O4 B11442622 3,4,5-trimethoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide

3,4,5-trimethoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B11442622
M. Wt: 383.4 g/mol
InChI Key: BDRLGFKICXGETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-propyl-1H-1,3-benzodiazole-2-methanamine under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.

Uniqueness

3,4,5-Trimethoxy-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is unique due to its combination of the trimethoxyphenyl group and the benzimidazole moiety, which provides a broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(1-propylbenzimidazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H25N3O4/c1-5-10-24-16-9-7-6-8-15(16)23-19(24)13-22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h6-9,11-12H,5,10,13H2,1-4H3,(H,22,25)

InChI Key

BDRLGFKICXGETE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.